molecular formula C10H5Cl9 B1141929 trans-Nonachlor CAS No. 39765-80-5

trans-Nonachlor

Cat. No.: B1141929
CAS No.: 39765-80-5
M. Wt: 444.2 g/mol
InChI Key: OCHOKXCPKDPNQU-JIRPQDPUSA-N
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Description

Trans-Nonachlor is a synthetic organochlorine pesticide used to control a variety of pests, such as insects, mites, and nematodes. It is a non-systemic pesticide, meaning it does not penetrate into the plant tissue, but instead works on contact with the target pest. This compound is a persistent pollutant, meaning it can remain in the environment for long periods of time, and can be toxic to humans and other organisms. It is important to understand the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound in order to better understand its implications for human health and the environment.

Scientific Research Applications

  • Toxicity in Rats : Trans-Nonachlor, a component of the pesticide chlordane, has been shown to accumulate more in adipose tissue than its isomer cis-Nonachlor. It targets the liver and kidneys in rats, with hepatic changes being more pronounced. This indicates its potential adverse health effects on these organs (Bondy et al., 2000).

  • Crystal Structure Analysis : The crystal structure of this compound was determined using X-ray diffraction, revealing its orthorhombic space group and confirming the structure of its cyclopentane and hexachloronorbornene nuclei (Kennard et al., 1985).

  • Metabolic Pathways : In rats, this compound is metabolized into trans-chlordane, which is further converted to various compounds like oxychlordane, 1-hydroxy-2-chlorochlordene, and others. This study provides insight into its metabolic fate in living organisms (Tashiro & Matsumura, 1978).

  • Immunotoxicity in Rats : this compound has been found to significantly affect immunological endpoints in rats, suggesting that it may pose a risk to human health by impacting the immune system (Tryphonas et al., 2003).

  • Presence in Fish and Food Sources : this compound has been detected in various marine fish, fish meal, oil, and feed. This study suggests its widespread presence in marine environments and its entry into the food chain (Karl et al., 1998).

  • 90-Day Feeding Study in Rats : A study demonstrated that exposure to this compound in rats induces hepatic changes with significant metabolic and endocrine effects, emphasizing the need for further research on its long-term health impacts (Bondy et al., 2004).

  • Risk of Pancreatic Cancer : Higher concentrations of this compound were associated with an increased risk of pancreatic cancer, indicating its potential role as a carcinogen (Porta et al., 2021).

  • Lipid Metabolism Alterations : Exposure to this compound has been linked to increased neutral lipid accumulation and alterations in cellular lipid metabolism, suggesting a connection with metabolic disorders (Howell et al., 2018).

Mechanism of Action

Target of Action

Trans-Nonachlor, an organochlorine compound, primarily targets the Pregnane X Receptor (PXR) . PXR is a ligand-activated nuclear receptor that plays a crucial role in xenobiotic detoxification by regulating the expression of drug-metabolizing enzymes and transporters .

Mode of Action

This compound interacts with PXR in a cooperative manner, stabilizing each other within the ligand-binding pocket of PXR, leading to synergistic activation . This interaction enhances the binding affinity of the compound, inducing a substantial biological response even at doses where each chemical individually is inactive .

Biochemical Pathways

Upon activation, PXR regulates the transcriptional activation of an array of genes encoding phases I/II drug-metabolizing enzymes (DMEs) and phase III ATP-binding cassette drug transporters . These target genes include oxidative enzymes (e.g., cytochrome p450 or CYP) and conjugative enzymes (e.g., UDP-glycosyltransferases, glutathione S-transferases, and sulfotransferases) . The transporter proteins regulated by PXR include the multidrug resistance proteins and multidrug resistance-associated proteins .

Pharmacokinetics

As an organochlorine compound, it is known to be resistant to degradation in the environment and in humans/animals, and readily accumulates in lipids (fats) of humans and animals .

Result of Action

The activation of PXR by this compound can lead to significant shifts in metabolic programs and physiological homeostasis . This can result in unintended drug-drug interactions, decreasing drug efficacy, inducing resistance, and causing toxicity . Moreover, PXR has been implicated in various diseases related to homeostatic perturbations, such as inflammatory bowel disorders, diabetes, and certain cancers .

Action Environment

This compound was used as a pesticide and is a persistent environmental contaminant . Environmental factors, including the presence of other chemicals, can influence the action, efficacy, and stability of this compound. For instance, when used in combination with other chemicals, this compound can have outcomes that cannot be predicted from its individual behavior . This is due to the formation of ‘supramolecular ligands’ within the ligand-binding pocket of nuclear receptors, contributing to the synergistic toxic effect of chemical mixtures .

Biochemical Analysis

Biochemical Properties

Trans-Nonachlor has been found to interact with the pregnane X receptor (PXR) in a cooperative manner, stabilizing each other within its ligand-binding pocket, and synergistically activating the receptor . This interaction plays an essential role in controlling the mammalian xenobiotic response .

Cellular Effects

This compound has been observed to have significant effects on liver cells, causing increased liver weight and histopathological changes consistent with microsomal enzyme induction . It also affects kidney function, causing elevated kidney weights and depressed organic ion transport .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the PXR, leading to its activation . This activation mediates both beneficial and detrimental effects, influencing gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to accumulate in adipose tissue over time . This accumulation is greater than that of cis-Nonachlor when administered under identical conditions of dose and exposure .

Dosage Effects in Animal Models

In animal models, the toxicity of this compound has been observed to be greater than that of technical chlordane and cis-Nonachlor . This toxicity is observed in the form of increased liver and kidney weights, as well as changes in organ function .

Metabolic Pathways

This compound is involved in the xenobiotic response pathway, mediated by its interaction with the PXR . This interaction leads to changes in metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues, accumulating primarily in adipose tissue . This accumulation is influenced by the dose and duration of exposure .

Subcellular Localization

The subcellular localization of this compound is primarily in the adipose tissue . Its activity and function are influenced by its accumulation in this tissue .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of trans-Nonachlor involves the conversion of hexachlorocyclopentadiene to trans-Nonachlor through a series of reactions.", "Starting Materials": [ "Hexachlorocyclopentadiene", "Sodium hydroxide", "Sodium methoxide", "Methanol", "Chlorine", "Sulfuric acid" ], "Reaction": [ "Step 1: Hexachlorocyclopentadiene is treated with sodium hydroxide to form sodium hexachlorocyclopentadienide.", "Step 2: Sodium hexachlorocyclopentadienide is then treated with chlorine to form heptachlorocyclopentene.", "Step 3: Heptachlorocyclopentene is reacted with sulfuric acid to form heptachlorocyclopentadiene.", "Step 4: Heptachlorocyclopentadiene is then treated with sodium methoxide and methanol to form trans-Nonachlor." ] }

39765-80-5

Molecular Formula

C10H5Cl9

Molecular Weight

444.2 g/mol

IUPAC Name

(1R,2R,3S,5R,6S,7R)-1,3,4,5,7,8,9,10,10-nonachlorotricyclo[5.2.1.02,6]dec-8-ene

InChI

InChI=1S/C10H5Cl9/c11-3-1-2(4(12)5(3)13)9(17)7(15)6(14)8(1,16)10(9,18)19/h1-5H/t1-,2+,3+,4-,5?,8-,9-/m1/s1

InChI Key

OCHOKXCPKDPNQU-JIRPQDPUSA-N

Isomeric SMILES

[C@@H]12[C@@H]([C@H](C([C@H]1Cl)Cl)Cl)[C@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl

SMILES

C12C(C(C(C1Cl)Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C12C(C(C(C1Cl)Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

solubility

In water, 8.2X10-3 mg/L at 25 °C /Estimated/

synonyms

(1α,2β,3α,3aα,4β,7β,7aα)-1,2,3,4,5,6,7,8,8-Nonachloro-2,3,3a,4,7,7a-hexahydro-4,7-Methano-1H-indene;  t-Nonachlor;  trans-Nonachlor; 

vapor_pressure

0.000001 [mmHg]
1.00X10-6 mm Hg at 25 °C /Extrapolated/

Origin of Product

United States

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